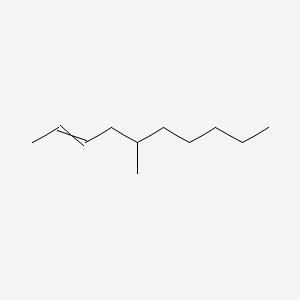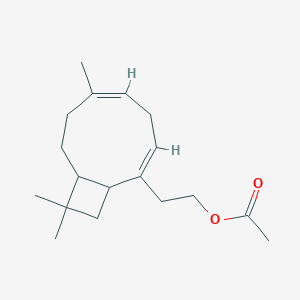![molecular formula C16H22N2O4 B14446233 [Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol CAS No. 78130-14-0](/img/structure/B14446233.png)
[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring connected to furan rings through methylene bridges, with hydroxyl groups attached to the furan rings. Its distinct structure makes it an interesting subject for research in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol typically involves the reaction of piperazine with furan derivatives under specific conditions. One common method includes the use of formaldehyde as a methylene bridge-forming agent. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan rings can be reduced to tetrahydrofuran derivatives.
Substitution: The methylene bridges can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted piperazine or furan derivatives.
Wissenschaftliche Forschungsanwendungen
[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its ability to interact with cellular membranes can influence cell signaling pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Furan derivatives: Compounds with furan rings and various functional groups.
Methylenebis compounds: Compounds with methylene bridges connecting different aromatic rings.
Uniqueness
[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol stands out due to its unique combination of piperazine and furan rings connected by methylene bridges. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
78130-14-0 |
|---|---|
Molekularformel |
C16H22N2O4 |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
[5-[[4-[[5-(hydroxymethyl)furan-2-yl]methyl]piperazin-1-yl]methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C16H22N2O4/c19-11-15-3-1-13(21-15)9-17-5-7-18(8-6-17)10-14-2-4-16(12-20)22-14/h1-4,19-20H,5-12H2 |
InChI-Schlüssel |
PVYKKWOXQRIWCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(O2)CO)CC3=CC=C(O3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



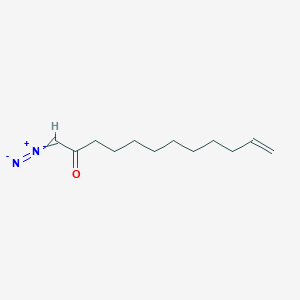
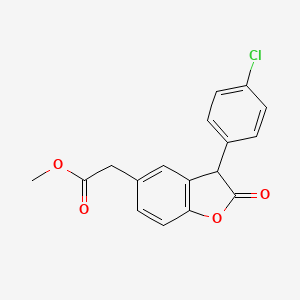
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
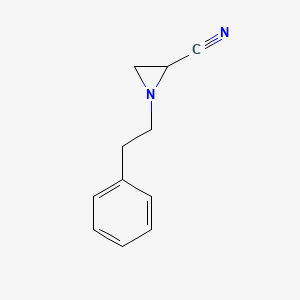
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
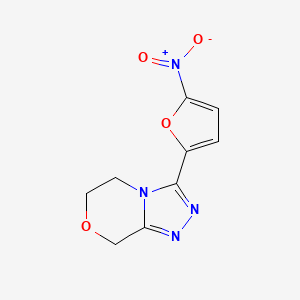
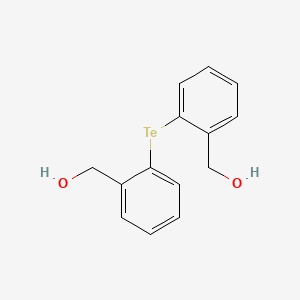
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)

![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)

